![molecular formula C8H14N2O B14780773 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and synthetic chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone typically involves the construction of the bicyclic scaffold through cyclization reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with good control over stereochemistry . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
化学反应分析
Types of Reactions
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
科学研究应用
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its rigid structure makes it a valuable scaffold for designing enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
作用机制
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity or receptor signaling.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: A related compound that can be synthesized from similar precursors.
Uniqueness
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and binding properties. This makes it distinct from other similar bicyclic compounds and valuable for specific applications in research and industry.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-8(5-10)9-3-7/h7-9H,2-5H2,1H3 |
InChI 键 |
ICFUYEDSJURESR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC2CC(C1)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




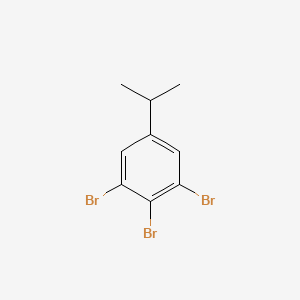
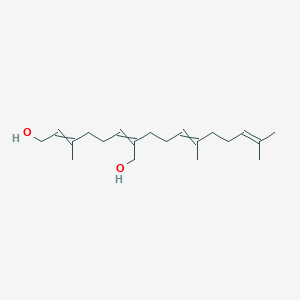

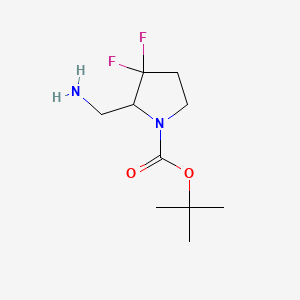
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

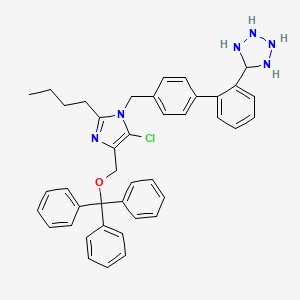
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
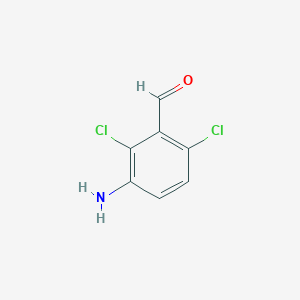
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
